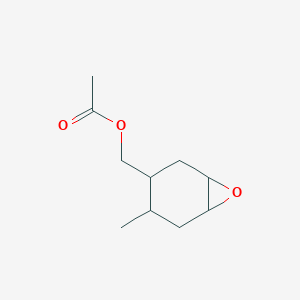
Cadmium silicate
描述
Cadmium silicate is an inorganic compound composed of cadmium, silicon, and oxygen. It is known for its unique properties, including its ability to immobilize heavy metals in soil, making it a valuable material in environmental remediation. The compound is often used in various industrial applications due to its stability and effectiveness in reducing the bioavailability of cadmium in contaminated soils.
准备方法
Synthetic Routes and Reaction Conditions: Cadmium silicate can be synthesized through various methods, including the sol-gel process and solid-state reactions. In the sol-gel process, cadmium nitrate and tetraethyl orthosilicate are commonly used as precursors. The reaction involves hydrolysis and condensation, leading to the formation of a gel, which is then dried and calcined to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by mixing cadmium oxide with silicon dioxide at high temperatures. The mixture is heated in a furnace to facilitate the reaction, resulting in the formation of this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions: Cadmium silicate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of cadmium oxide and silicon dioxide.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas, resulting in the formation of elemental cadmium and silicon.
Substitution: this compound can participate in substitution reactions where cadmium ions are replaced by other metal ions, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Metal salts like zinc chloride or copper sulfate.
Major Products Formed:
Oxidation: Cadmium oxide and silicon dioxide.
Reduction: Elemental cadmium and silicon.
Substitution: New metal silicates with altered properties.
科学研究应用
Cadmium silicate has a wide range of scientific research applications, including:
Environmental Remediation: Used to immobilize cadmium in contaminated soils, reducing its bioavailability and preventing its uptake by plants.
Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biomedical Applications: Investigated for its potential use in drug delivery systems and as a component in bioactive glasses for bone regeneration.
作用机制
The mechanism by which cadmium silicate exerts its effects involves the formation of stable complexes with cadmium ions. In soil, this compound binds to cadmium ions, reducing their mobility and bioavailability. This process is facilitated by the hydrolysis of soluble silicates, which produce gel-like metasilicic acid that binds heavy metals and changes their form from toxic to non-toxic . The compound’s effectiveness in immobilizing cadmium is attributed to its ability to form strong chemical bonds with cadmium ions, preventing their uptake by plants and reducing their environmental impact.
相似化合物的比较
Cadmium silicate can be compared with other similar compounds, such as:
Calcium Silicate: Used in environmental remediation and as a building material. Unlike this compound, calcium silicate is non-toxic and widely used in construction.
Zinc Silicate: Known for its luminescent properties and used in phosphors and pigments. Zinc silicate is less effective in immobilizing heavy metals compared to this compound.
Magnesium Silicate: Commonly used as a food additive and in pharmaceuticals. It has different chemical properties and applications compared to this compound.
Uniqueness: this compound’s uniqueness lies in its ability to effectively immobilize cadmium ions in contaminated soils, making it a valuable material for environmental remediation. Its stability and effectiveness in reducing cadmium bioavailability set it apart from other silicate compounds.
属性
IUPAC Name |
cadmium(2+);dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDKOFHLJFJLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdSiO3, CdO3Si | |
| Record name | cadmium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928748 | |
| Record name | Cadmium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystalline solid; [Chem Service MSDS] | |
| Record name | Cadmium silicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20396 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13477-19-5 | |
| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



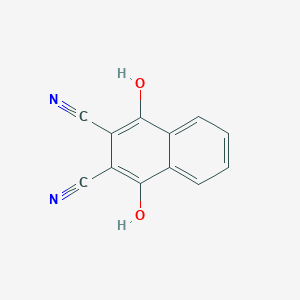

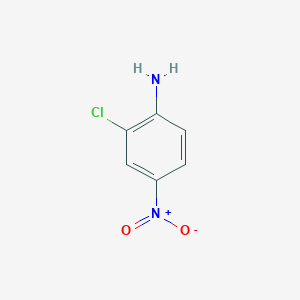


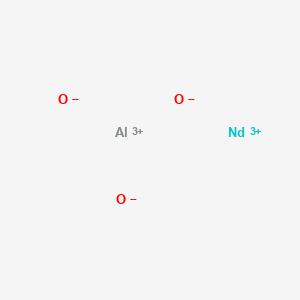
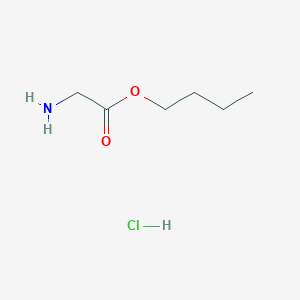
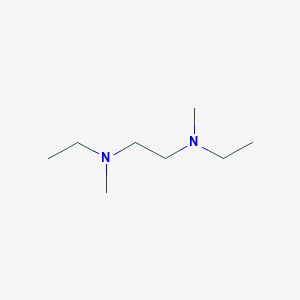
![5-amino-2-[(E)-2-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B86203.png)

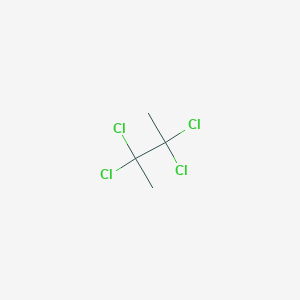
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
